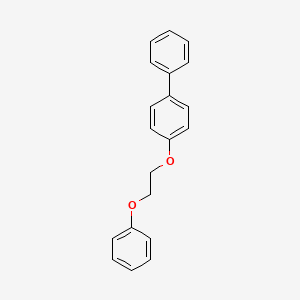
4-(2-Phenoxyethoxy)-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Phenoxyethoxy)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl ethers It is characterized by the presence of a biphenyl core with a phenoxyethoxy substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenoxyethoxy)-1,1’-biphenyl typically involves the reaction of 4-bromobiphenyl with 2-phenoxyethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide. The general reaction scheme is as follows:
4-Bromobiphenyl+2-PhenoxyethanolK2CO3,DMF,Reflux4-(2-Phenoxyethoxy)-1,1’-biphenyl
Industrial Production Methods
In an industrial setting, the production of 4-(2-Phenoxyethoxy)-1,1’-biphenyl can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification techniques like recrystallization and column chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Phenoxyethoxy)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding biphenyl carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce biphenyl alcohols.
Substitution: The phenoxyethoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted biphenyl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Biphenyl carboxylic acids.
Reduction: Biphenyl alcohols.
Substitution: Substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
4-(2-Phenoxyethoxy)-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of 4-(2-Phenoxyethoxy)-1,1’-biphenyl involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The phenoxyethoxy group can enhance the compound’s ability to penetrate cell membranes, thereby increasing its bioavailability and efficacy.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-Phenoxyethoxy)-4’-biphenylcarboxylic acid
- 4-(2-Phenoxyethoxy)-4’-biphenylmethanol
- 4-(2-Phenoxyethoxy)-4’-biphenylamine
Uniqueness
4-(2-Phenoxyethoxy)-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
258268-48-3 |
|---|---|
Fórmula molecular |
C20H18O2 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
1-(2-phenoxyethoxy)-4-phenylbenzene |
InChI |
InChI=1S/C20H18O2/c1-3-7-17(8-4-1)18-11-13-20(14-12-18)22-16-15-21-19-9-5-2-6-10-19/h1-14H,15-16H2 |
Clave InChI |
PPHAIHQXYSVVPA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCCOC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[2.2.1]hept-5-ene-2-carbonylchloride, (1S,2R,4S)-](/img/structure/B14255729.png)
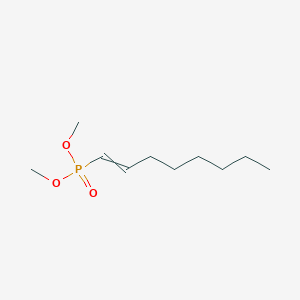
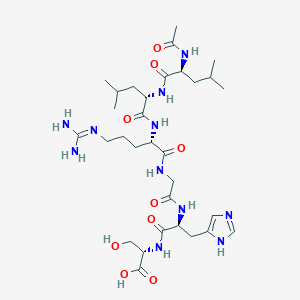
![Methanone, phenyl[2-(phenylethynyl)phenyl]-](/img/structure/B14255752.png)
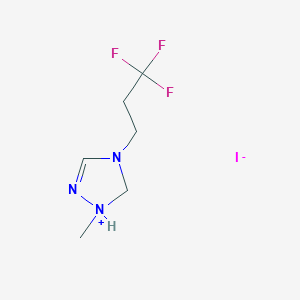
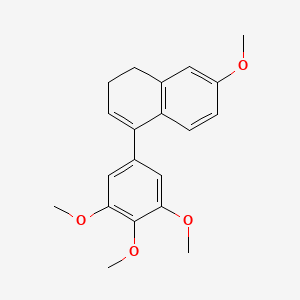
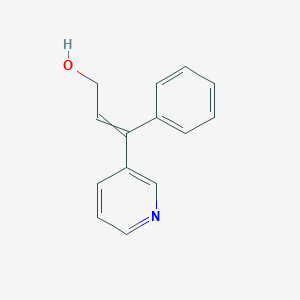
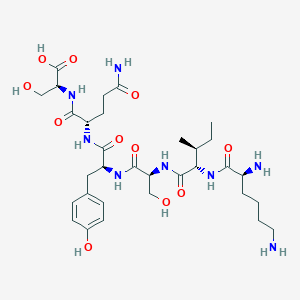
![Acetic acid;4-[3-[chloro(dimethyl)silyl]propyl]-2-methoxyphenol](/img/structure/B14255784.png)
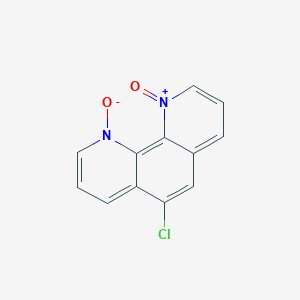
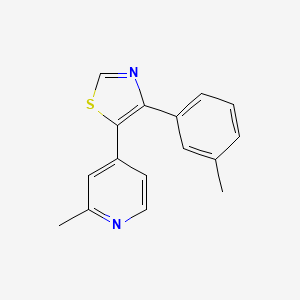
![gold;2-[4-[2-(4-nitrophenyl)ethynyl]phenyl]ethynyl-triphenylphosphanium](/img/structure/B14255806.png)

